1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione 1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 2321336-12-1
VCID: VC11814063
InChI: InChI=1S/C15H23N3O4/c1-3-4-13(19)16-7-5-12(6-8-16)18-11-14(20)17(15(18)21)9-10-22-2/h3-4,12H,5-11H2,1-2H3/b4-3+
SMILES: CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol

1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione

CAS No.: 2321336-12-1

Cat. No.: VC11814063

Molecular Formula: C15H23N3O4

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione - 2321336-12-1

Specification

CAS No. 2321336-12-1
Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
IUPAC Name 1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C15H23N3O4/c1-3-4-13(19)16-7-5-12(6-8-16)18-11-14(20)17(15(18)21)9-10-22-2/h3-4,12H,5-11H2,1-2H3/b4-3+
Standard InChI Key XYHHMQAQNJZWIJ-ONEGZZNKSA-N
Isomeric SMILES C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC
SMILES CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC
Canonical SMILES CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC

Introduction

The compound 1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione is a synthetic chemical entity characterized by its imidazolidine-2,4-dione core and functionalized piperidine and methoxyethyl groups. This compound likely belongs to a class of molecules with potential pharmacological or biochemical applications due to its structural features.

Synthesis

Although specific synthetic pathways for this compound are not detailed in the search results, its synthesis likely involves:

  • Formation of the imidazolidine-2,4-dione core through cyclization reactions.

  • Functionalization of the piperidine ring with the (2E)-butenoyl group via acylation.

  • Introduction of the methoxyethyl substituent using alkylation reactions.

Potential Applications

The structural features suggest potential applications in medicinal chemistry:

  • Pharmacological Activity: Imidazolidine derivatives are known to exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.

  • Receptor Modulation: The piperidine moiety is often associated with interactions at neurotransmitter receptors or ion channels.

  • Drug Development: The functional groups present could be optimized for drug-like properties such as solubility and bioavailability.

Characterization Techniques

For detailed characterization, the following analytical methods are typically employed:

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and configuration of substituents.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify functional groups like carbonyls and ethers.

Research Findings

While no direct studies on this specific compound were found in the search results, related compounds with imidazolidine or piperidine scaffolds have been extensively studied:

  • Piperidine derivatives have shown activity as histamine receptor antagonists and neurotransmitter inhibitors .

  • Imidazolidine-based compounds have been explored for anticancer activity due to their ability to modulate cell cycle and apoptosis pathways .

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